6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate
CAS No.: 852311-55-8
Cat. No.: VC0019728
Molecular Formula: C₅₂H₇₀O₃₅
Molecular Weight: 1255.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852311-55-8 |
|---|---|
| Molecular Formula | C₅₂H₇₀O₃₅ |
| Molecular Weight | 1255.09 |
| IUPAC Name | [(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Basic Properties
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is a highly acetylated derivative of a complex oligosaccharide. It is identified in chemical databases and literature by its unique CAS registry number 852311-55-8 . This compound belongs to the class of complex carbohydrates that have been modified through extensive acetylation, resulting in a compound with specific biochemical properties useful for research applications.
The compound features a complex oligosaccharide structure with fourteen acetyl groups attached to various hydroxyl positions. The core structure is based on maltotriose (a trisaccharide composed of three glucose units) with an additional glucose residue attached through an alpha-glycosidic linkage at the 6-position. The acetylation pattern is comprehensive, covering all available hydroxyl groups in the molecule, which significantly alters its solubility and chemical behavior compared to the parent unacetylated compound.
Chemical Nomenclature
The full IUPAC name of this compound is exceptionally complex due to the multiple acetylation sites and the intricate carbohydrate backbone structure: [(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate. The name reflects the stereochemistry and connectivity of the complex carbohydrate structure.
Several synonyms are used in scientific literature and commercial catalogs to refer to this compound, including:
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6-α-D-Glucopyranosylmaltotriose tetradecaacetate
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6-A-D-Glucopyranosylmaltotriose tetradecaacetate
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CTK8E7150
Physical and Chemical Properties
The key physico-chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 852311-55-8 |
| Molecular Formula | C₅₂H₇₀O₃₅ |
| Molecular Weight | 1255.09 g/mol |
| Physical State | Solid (at standard conditions) |
| Purity (Commercial) | Minimum 95% by HPLC |
| Identity Confirmation | Conforms to structure by ¹H NMR |
| Storage Conditions | -20°C for long-term storage |
| MDL Number | MFCD09840667 |
Table 1: Physical and chemical properties of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate
The extensive acetylation of this compound dramatically changes its solubility profile compared to the parent oligosaccharide. While the unacetylated oligosaccharide would be highly water-soluble, the tetradecaacetate derivative is more soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, which makes it useful for certain organic synthesis applications .
Structural Characteristics
The structure of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is characterized by a complex arrangement of four glucose units with fourteen acetyl groups attached to the hydroxyl positions. The core maltotriose structure consists of three glucose units connected by α-1,4-glycosidic linkages, with an additional glucose unit attached via an α-1,6-glycosidic bond to one of the glucose units in the maltotriose chain.
The complete stereochemistry of the compound is represented in its InChI string: InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1
The acetylation pattern is comprehensive, with acetyl groups replacing the hydrogen of each hydroxyl group in the oligosaccharide structure. This extensive acetylation significantly alters the electronic properties and three-dimensional conformation of the molecule, which has implications for its interactions with biological systems and its utility in research applications.
Synthesis and Preparation
The synthesis of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves a controlled chemical process starting from the parent oligosaccharide. The primary synthetic route involves the esterification of 6-alpha-D-glucopyranosylmaltotriose with acetic anhydride.
Synthetic Methodology
The general synthetic approach follows these key steps:
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Starting with pure 6-alpha-D-glucopyranosylmaltotriose as the substrate
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Reaction with excess acetic anhydride as the acetylating agent
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Use of a suitable catalyst (typically pyridine or sodium acetate)
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Careful control of reaction conditions to ensure complete acetylation
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Purification steps to achieve the high purity required for research applications
This process requires careful consideration of the sensitive carbohydrate structure and typically employs protective chemistry techniques to ensure the integrity of the glycosidic linkages during the acetylation process.
Practical Considerations
The synthesis typically requires specialized laboratory equipment and expertise in carbohydrate chemistry. The reaction conditions must be carefully controlled to achieve the desired product with high purity. The acetylation reaction is often conducted under anhydrous conditions to prevent hydrolysis of acetic anhydride, which would reduce the efficiency of the acetylation process.
Following the reaction, purification steps typically involve chromatographic techniques such as column chromatography or HPLC to isolate the pure tetradecaacetate product. The identity and purity of the final product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry .
Applications in Research
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate has several important applications in biochemical and glycobiology research, making it a valuable tool for scientists investigating carbohydrate-related biological processes.
Glycobiology Research
In glycobiology, this compound serves as a biochemical reagent to study carbohydrate-protein interactions. These interactions are fundamental to numerous biological processes, including:
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Cell signaling pathways
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Immune system recognition
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Cell adhesion mechanisms
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Protein folding and quality control
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Enzyme substrate recognition
The acetylated derivative provides researchers with a tool to investigate how specific structural modifications to oligosaccharides affect their biological activities and interactions with proteins.
Organic Synthesis Applications
Beyond its biological applications, 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is described as "useful in organic synthesis" . The compound may serve as a building block or intermediate in the synthesis of more complex carbohydrate-based molecules. Its well-defined structure and stereochemistry make it valuable for constructing larger oligosaccharides or glycoconjugates with specific structural requirements.
| Supplier | Available Quantities | Price Range (where available) |
|---|---|---|
| Creative Biolabs | 5 mg, 10 mg, 30 mg, 50 mg, 100 mg | Not specified |
| CymitQuimica | 5 mg, 10 mg, 25 mg | 5 mg: €174.00, 10 mg: €266.00, 25 mg: €555.00 |
| Vulcan Chemicals | Not specified | Not specified |
| LGC Standards / Toronto Research Chemicals | Not specified | Not specified |
| AiFChem | Not specified | Not specified |
| BOC Sciences | Not specified | Not specified |
| Alfa Chemistry | Not specified | Not specified |
| Advanced Technology & Industrial Co., Ltd. | Not specified | Not specified |
| LEAP CHEM Co., Ltd. | Not specified | Not specified |
Table 2: Commercial availability and pricing of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate
The relatively high cost of this compound reflects the complexity of its synthesis and purification, as well as its specialized applications in research. The compound is typically sold in milligram quantities, which is sufficient for most research applications given the high potency and specificity of carbohydrate-based reagents.
Context Within Carbohydrate Chemistry
To fully understand the significance of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, it is important to consider its place within the broader context of carbohydrate chemistry and glycobiology.
Relation to Other Acetylated Oligosaccharides
Acetylated oligosaccharides like 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate represent an important class of modified carbohydrates with distinct chemical and biological properties. The acetylation process:
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Reduces the hydrophilicity of the parent oligosaccharide
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Alters the hydrogen bonding capabilities of the molecule
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Changes the three-dimensional conformation
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Affects the biological recognition of the carbohydrate structure
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Provides protection for specific hydroxyl groups during synthetic processes
These changes make acetylated derivatives valuable tools in research, allowing scientists to probe specific aspects of carbohydrate biology and chemistry.
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